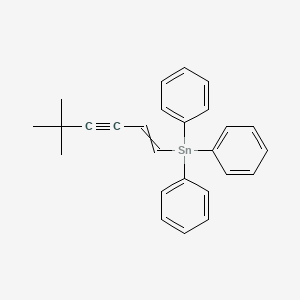
(5,5-Dimethylhex-1-en-3-yn-1-yl)(triphenyl)stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5,5-Dimethylhex-1-en-3-yn-1-yl)(triphenyl)stannane is an organotin compound characterized by the presence of a tin atom bonded to a triphenyl group and a 5,5-dimethylhex-1-en-3-yn-1-yl group. Organotin compounds are known for their applications in organic synthesis, catalysis, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5,5-Dimethylhex-1-en-3-yn-1-yl)(triphenyl)stannane typically involves the reaction of triphenyltin chloride with 5,5-dimethylhex-1-en-3-yn-1-yl lithium or Grignard reagents. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is often stirred at low temperatures to ensure complete reaction and to avoid side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(5,5-Dimethylhex-1-en-3-yn-1-yl)(triphenyl)stannane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: Reduction reactions can convert the tin center to a lower oxidation state.
Substitution: The triphenyl group can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions often require the presence of a catalyst and may be carried out in solvents like tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin compounds with different ligands.
Applications De Recherche Scientifique
Chemistry
In chemistry, (5,5-Dimethylhex-1-en-3-yn-1-yl)(triphenyl)stannane is used as a reagent in organic synthesis. It can be employed in the formation of carbon-carbon bonds and in the synthesis of complex organic molecules.
Biology
The compound has potential applications in biology, particularly in the study of organotin compounds’ effects on biological systems. It can be used to investigate the interactions between organotin compounds and biomolecules.
Medicine
In medicine, organotin compounds have been explored for their potential use as anticancer agents. This compound may be studied for its cytotoxic effects on cancer cells.
Industry
Industrially, the compound can be used in the production of materials with specific properties, such as polymers and coatings. Its unique structure allows for the modification of material properties.
Mécanisme D'action
The mechanism of action of (5,5-Dimethylhex-1-en-3-yn-1-yl)(triphenyl)stannane involves its interaction with molecular targets such as enzymes and receptors. The tin center can coordinate with various ligands, affecting the activity of enzymes and altering cellular pathways. The compound’s effects are mediated through its ability to form stable complexes with biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (5,5-Dimethylhex-1-en-3-yn-1-yl)(triphenyl)germane
- (5,5-Dimethylhex-1-en-3-yn-1-yl)(triphenyl)silane
- (5,5-Dimethylhex-1-en-3-yn-1-yl)(triphenyl)lead
Uniqueness
Compared to similar compounds, (5,5-Dimethylhex-1-en-3-yn-1-yl)(triphenyl)stannane exhibits unique properties due to the presence of the tin atom. Tin’s ability to form stable organometallic bonds and its reactivity with various ligands make this compound particularly valuable in synthetic chemistry and materials science.
Propriétés
Numéro CAS |
650605-80-4 |
|---|---|
Formule moléculaire |
C26H26Sn |
Poids moléculaire |
457.2 g/mol |
Nom IUPAC |
5,5-dimethylhex-1-en-3-ynyl(triphenyl)stannane |
InChI |
InChI=1S/C8H11.3C6H5.Sn/c1-5-6-7-8(2,3)4;3*1-2-4-6-5-3-1;/h1,5H,2-4H3;3*1-5H; |
Clé InChI |
XYKKQGOJUHYCFZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C#CC=C[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Indole-1-acetic acid, 3-[(4-chlorophenyl)sulfonyl]-2-methyl-4-phenyl-](/img/structure/B12599081.png)

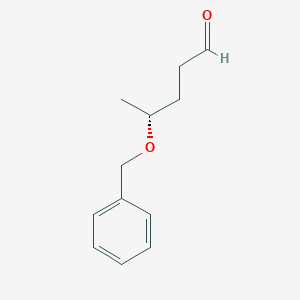
![2,4,6-Tris[2-(trichlorosilyl)ethenyl]-1,3,5,2,4,6-triazatriborinane](/img/structure/B12599107.png)
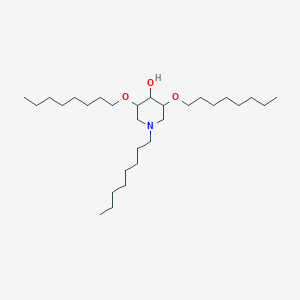
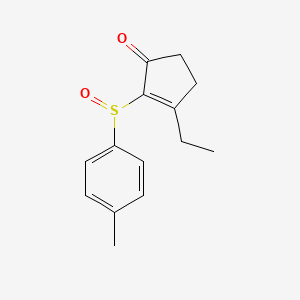
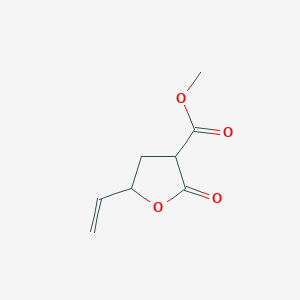
![N-[4-(3-methoxyphenyl)butan-2-ylidene]hydroxylamine](/img/structure/B12599128.png)
![N-{4-[2-Methyl-1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]-1,3-thiazol-2-yl}acetamide](/img/structure/B12599132.png)
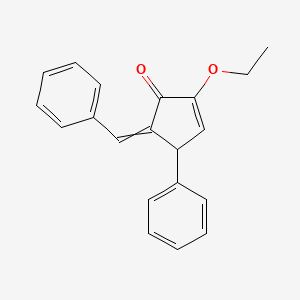
![2-Chloro-1-[2-(dimethylamino)-1,3-selenazol-5-yl]ethan-1-one](/img/structure/B12599149.png)
![{[2-Bromo-1-(methylsulfanyl)hept-1-EN-1-YL]selanyl}benzene](/img/structure/B12599150.png)
![2-[4-(4-Chlorophenyl)-4-phenylbut-3-en-1-yl]-1,4-dimethylbenzene](/img/structure/B12599155.png)
![5-Chloro-2-hydroxy-N-{4-[(trifluoromethyl)sulfonyl]phenyl}benzamide](/img/structure/B12599171.png)
